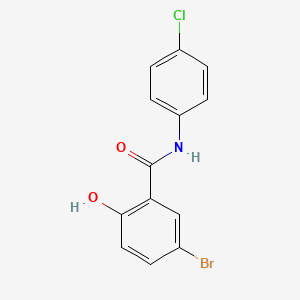

5-Brom-4'-Chlorsalicylanilid

Übersicht

Beschreibung

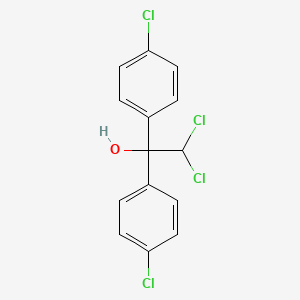

Bromochlorosalicylanilide is an organic compound belonging to the class of benzanilides. It is known for its antifungal properties and has been used in various dermatological applications . The compound’s chemical structure includes a bromine and chlorine atom attached to a salicylanilide core, making it a halogenated derivative of salicylanilide .

Wissenschaftliche Forschungsanwendungen

Bromchlorosalicylanilid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese anderer halogenierter Verbindungen verwendet.

Biologie: Wird auf seine antifungalen und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird in der Formulierung von Antimykotika-Cremes, Lotionen und anderen topischen Anwendungen verwendet.

5. Wirkmechanismus

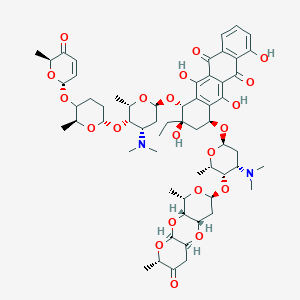

Der Wirkmechanismus von Bromchlorosalicylanilid beinhaltet die Hemmung der Synthese der Pilzzellwand. Die Verbindung interferiert mit der Synthese von Ergosterol, einem Schlüsselbestandteil von Pilzzellmembranen, was zu einer erhöhten Membranpermeabilität und Zelltod führt . Zu den molekularen Zielstrukturen gehören Enzyme, die am Ergosterol-Biosyntheseweg beteiligt sind, wie z. B. Squalenepoxidase .

Ähnliche Verbindungen:

Niclosamid: Ein weiteres halogeniertes Salicylanilid mit anthelmintischen Eigenschaften.

Oxyclozanid: Ein chloriertes Derivat, das als Anthelmintikum verwendet wird.

Rafoxanid: Ein bromiertes Derivat, das als Anthelmintikum verwendet wird.

Vergleich: Bromchlorosalicylanilid ist einzigartig durch seine doppelte Halogenierung (Brom und Chlor), die seine antifungalen Eigenschaften im Vergleich zu anderen Salicylaniliden verstärkt. Während Verbindungen wie Niclosamid und Oxyclozanid hauptsächlich als Anthelmintika verwendet werden, ist die Hauptanwendung von Bromchlorosalicylanilid in der antifungalen Behandlung .

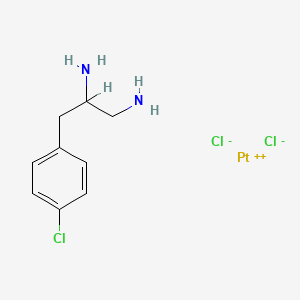

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bromchlorosalicylanilid kann durch die Reaktion von 5-Bromsalicylsäure mit 4-Chloranilin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Bildung einer Amidbindung zwischen der Carboxylgruppe der 5-Bromsalicylsäure und der Aminogruppe des 4-Chloranilins. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid durchgeführt, um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von Bromchlorosalicylanilid großtechnische Reaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen beinhalten. Das Verfahren wird auf Ausbeute und Reinheit optimiert, wobei oft Reinigungsschritte wie Umkristallisation oder Chromatographie zur Gewinnung des Endprodukts eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromchlorosalicylanilid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Halogenatome (Brom und Chlor) in der Verbindung können an nukleophilen Substitutionsreaktionen teilnehmen.

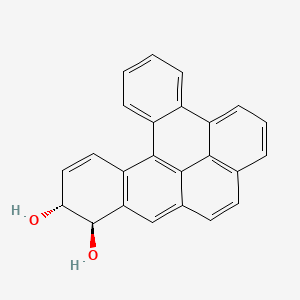

Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppe im Salicylanilidkern kann oxidiert werden, um Chinonderivate zu bilden, oder reduziert werden, um Hydrochinonderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid können unter basischen Bedingungen verwendet werden.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Substitutionsprodukte: Abhängig vom Nukleophil können verschiedene substituierte Derivate gebildet werden.

Oxidationsprodukte: Chinonderivate.

Reduktionsprodukte: Hydrochinonderivate.

Wirkmechanismus

The mechanism of action of bromochlorosalicylanilide involves the inhibition of fungal cell wall synthesis. The compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death . The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase .

Similar Compounds:

Niclosamide: Another halogenated salicylanilide with anthelmintic properties.

Oxyclozanide: A chlorinated derivative used as an anthelmintic.

Rafoxanide: A brominated derivative used as an anthelmintic.

Comparison: Bromochlorosalicylanilide is unique due to its dual halogenation (bromine and chlorine), which enhances its antifungal properties compared to other salicylanilides. While compounds like niclosamide and oxyclozanide are primarily used as anthelmintics, bromochlorosalicylanilide’s primary application is in antifungal treatments .

Eigenschaften

IUPAC Name |

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190256 | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3679-64-9 | |

| Record name | Bromosalicylchloranilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosalicylchloranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorosalicylanilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salifungin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4'-chlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

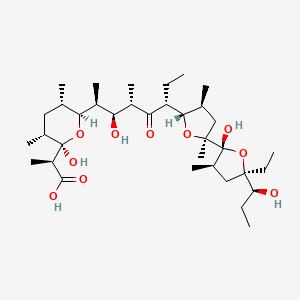

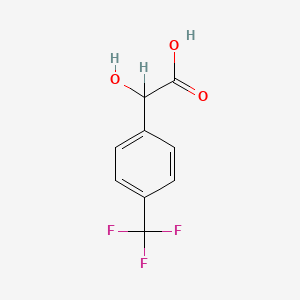

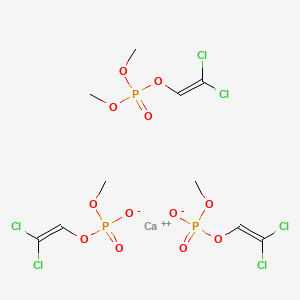

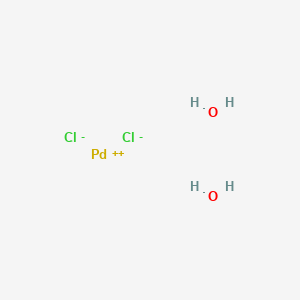

Feasible Synthetic Routes

Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?

A2: Yes, 5-Bromo-4'-chlorosalicylanilide has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []

Q2: Is there any evidence of cross-reactivity with other compounds?

A3: Research suggests that individuals sensitive to 5-Bromo-4'-chlorosalicylanilide might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []

Q3: How is 5-Bromo-4'-chlorosalicylanilide detected and quantified in products?

A4: Several analytical techniques can be employed to identify and measure 5-Bromo-4'-chlorosalicylanilide in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of 5-Bromo-4'-chlorosalicylanilide in complex mixtures like cosmetics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)